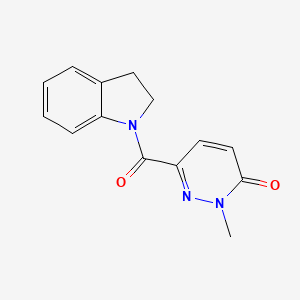

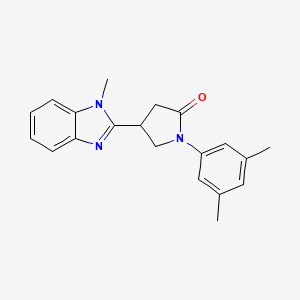

6-(indoline-1-carbonyl)-2-methylpyridazin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(indoline-1-carbonyl)-2-methylpyridazin-3(2H)-one is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development. This compound is a member of the pyridazinone family and has shown promising results in various preclinical studies.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

- A study by Tishkov, Reissig, and Ioffe (2002) explored the preparation of cyclic and bicyclic β-amino acids derivatives from methyl 6-ethoxy-5,6-dihydro-4H-1,2-oxazine-4-carboxylate, which involved alkylation and acylation processes. These derivatives serve as precursors for the synthesis of compounds including indolizine-6- and quinolizine-3-carboxylic acids, indicating the versatility of related oxazine compounds in synthetic organic chemistry (Tishkov, Reissig, & Ioffe, 2002).

Antimicrobial Activity

- Hassan (2013) reported the synthesis of new pyrazoline and pyrazole derivatives and evaluated their antimicrobial activity. The study highlights the potential of these derivatives in pharmaceutical applications, suggesting that compounds related to 6-(indoline-1-carbonyl)-2-methylpyridazin-3(2H)-one could also be explored for their biological activities (Hassan, 2013).

Photochromic Applications

- Tomasulo, Sortino, White, and Raymo (2005) designed and synthesized photochromic compounds incorporating fused indoline and benzooxazine fragments. These compounds exhibit fast and stable photochromic properties, demonstrating potential applications in materials science, particularly in the development of photoresponsive materials (Tomasulo et al., 2005).

Electronic and Optical Properties

- Thomas and Tyagi (2010) synthesized triarylamines based on 6H-indolo[2,3-b]quinoxaline, studying their spectra and theoretical aspects. The electronic and optical properties of these compounds, influenced by their structural configurations, point to their applicability in the fields of optoelectronics and materials chemistry (Thomas & Tyagi, 2010).

Reaction Mechanisms

- Usachev, Tabatchikova, Sevenard, and Sosnovskikh (2018) investigated the reactions of indoles with 4-methyl-2-trifluoromethyl-1,3-oxazin-6-one, leading to the formation of specific dihydro-1,3-oxazin-6-ones. This study provides insight into the reactivity and interaction of indole derivatives with oxazine compounds, offering valuable information for synthetic strategies in organic chemistry (Usachev et al., 2018).

Wirkmechanismus

Eigenschaften

IUPAC Name |

6-(2,3-dihydroindole-1-carbonyl)-2-methylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c1-16-13(18)7-6-11(15-16)14(19)17-9-8-10-4-2-3-5-12(10)17/h2-7H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFAXPBVMOGTEMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3,5-dimethylphenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2514335.png)

![3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile](/img/structure/B2514340.png)

![2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B2514347.png)

![5-bromo-2H,3H-furo[2,3-b]pyridine](/img/structure/B2514349.png)

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2514351.png)

![N-(4-(N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2514356.png)

![(2-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2514358.png)